Cas no 2227746-94-1 ((2R)-2-4-chloro-3-(trifluoromethyl)phenyloxirane)

(2R)-2-[4-chloro-3-(trifluoromethyl)phenyl]oxirane is a chiral epoxide compound characterized by its stereospecific (R)-configuration and a substituted phenyl ring featuring chloro and trifluoromethyl functional groups. This structure imparts high reactivity, making it a valuable intermediate in asymmetric synthesis, particularly for the production of enantiomerically pure pharmaceuticals and agrochemicals. The presence of electron-withdrawing substituents enhances its electrophilic properties, facilitating nucleophilic ring-opening reactions. Its well-defined stereochemistry ensures precise control over downstream reactions, improving yield and selectivity in complex synthetic pathways. The compound’s stability under standard conditions further supports its utility in multi-step organic transformations. Suitable for use in fine chemical and medicinal chemistry applications, it offers consistent performance in stereoselective synthesis.
(2R)-2-4-chloro-3-(trifluoromethyl)phenyloxirane structure
2227746-94-1 structure
Product Name:(2R)-2-4-chloro-3-(trifluoromethyl)phenyloxirane
CAS No:2227746-94-1
MF:C9H6ClF3O
MW:222.591552257538
CID:5891398
PubChem ID:165967524
Update Time:2025-10-29

(2R)-2-4-chloro-3-(trifluoromethyl)phenyloxirane Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-4-chloro-3-(trifluoromethyl)phenyloxirane
    • (2R)-2-[4-chloro-3-(trifluoromethyl)phenyl]oxirane
    • 2227746-94-1
    • EN300-1940154
    • Inchi: 1S/C9H6ClF3O/c10-7-2-1-5(8-4-14-8)3-6(7)9(11,12)13/h1-3,8H,4H2/t8-/m0/s1
    • InChI Key: OZHQUGWAKGOCRT-QMMMGPOBSA-N
    • SMILES: ClC1C=CC(=CC=1C(F)(F)F)[C@@H]1CO1

Computed Properties

  • Exact Mass: 222.0059270g/mol
  • Monoisotopic Mass: 222.0059270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 12.5Ų

(2R)-2-4-chloro-3-(trifluoromethyl)phenyloxirane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1940154-1g
(2R)-2-[4-chloro-3-(trifluoromethyl)phenyl]oxirane
2227746-94-1
1g
$1543.0 2023-09-17
Enamine
EN300-1940154-5g
(2R)-2-[4-chloro-3-(trifluoromethyl)phenyl]oxirane
2227746-94-1
5g
$4475.0 2023-09-17
Enamine
EN300-1940154-10g
(2R)-2-[4-chloro-3-(trifluoromethyl)phenyl]oxirane
2227746-94-1
10g
$6635.0 2023-09-17
Enamine
EN300-1940154-0.05g
(2R)-2-[4-chloro-3-(trifluoromethyl)phenyl]oxirane
2227746-94-1
0.05g
$1296.0 2023-09-17
Enamine
EN300-1940154-0.1g
(2R)-2-[4-chloro-3-(trifluoromethyl)phenyl]oxirane
2227746-94-1
0.1g
$1357.0 2023-09-17
Enamine
EN300-1940154-0.25g
(2R)-2-[4-chloro-3-(trifluoromethyl)phenyl]oxirane
2227746-94-1
0.25g
$1420.0 2023-09-17
Enamine
EN300-1940154-0.5g
(2R)-2-[4-chloro-3-(trifluoromethyl)phenyl]oxirane
2227746-94-1
0.5g
$1482.0 2023-09-17
Enamine
EN300-1940154-1.0g
(2R)-2-[4-chloro-3-(trifluoromethyl)phenyl]oxirane
2227746-94-1
1g
$1543.0 2023-05-23
Enamine
EN300-1940154-2.5g
(2R)-2-[4-chloro-3-(trifluoromethyl)phenyl]oxirane
2227746-94-1
2.5g
$3025.0 2023-09-17
Enamine
EN300-1940154-5.0g
(2R)-2-[4-chloro-3-(trifluoromethyl)phenyl]oxirane
2227746-94-1
5g
$4475.0 2023-05-23
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